molecular formula C19H23NO B5910371 N-1-adamantyl-3-phenylacrylamide CAS No. 24886-71-3

N-1-adamantyl-3-phenylacrylamide

Cat. No.: B5910371
CAS No.: 24886-71-3
M. Wt: 281.4 g/mol
InChI Key: KTWNPQKICCFJAI-VOTSOKGWSA-N
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Description

N-1-adamantyl-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.177964357 g/mol and the complexity rating of the compound is 392. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity in Catalysis

N-1-adamantyl-3-phenylacrylamide derivatives have been involved in the study of monomeric arylpalladium halide complexes. These complexes, such as 1-adamantyl-phenylpalladium bromide, have shown potential in catalyzing cross-coupling reactions. They have been utilized in creating a variety of compounds like arylamines, ethers, and biaryls, demonstrating their versatility in synthetic chemistry (Stambuli, Bühl, & Hartwig, 2002).

Biological Activity

Adamantyl-based compounds, including N-1-adamantyl derivatives, have been explored for their cholinesterase inhibitory activities. These activities are significant in the context of treatments for type 2 diabetes and antiviral capabilities. The inhibitory effects of these compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were investigated, showing promising results in the development of pharmaceutical applications (Kwong et al., 2017).

Photodecarboxylation Studies

N-adamantyl derivatives have been synthesized and their reactivity in photodecarboxylation processes has been investigated. These studies provide insights into the reaction mechanisms and efficiencies, which are valuable for understanding the behavior of these compounds under photochemical conditions (Sohora, Ramljak, Mlinarić-Majerski, & Basarić, 2014).

Antimicrobial and Anti-inflammatory Activity

Research on N-1-adamantyl derivatives has also extended to evaluating their antimicrobial and anti-inflammatory activities. These compounds have been tested against various bacteria and fungi, showing potent antibacterial activity. Additionally, some derivatives displayed significant anti-inflammatory effects, highlighting their potential in therapeutic applications (Al-Abdullah et al., 2014).

Inhibition of Cancer Cell Growth

The impact of adamantyl-substituted molecules on cancer cell growth and apoptosis has been a significant area of study. These compounds have been shown to bind to specific nuclear receptors, influencing the expression of genes related to cancer progression. The modifications of certain pharmacophoric elements in these molecules have provided insights into their structure-activity relationships and potential as cancer therapeutics (Dawson et al., 2008).

Properties

IUPAC Name

(E)-N-(1-adamantyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-7,15-17H,8-13H2,(H,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNPQKICCFJAI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419268
Record name NSC140710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24886-71-3
Record name NSC140710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC140710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.